Boc-D-methionine sulfoxide

Catalog No.
S8383236
CAS No.
M.F
C10H19NO5S
M. Wt
265.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-methionine sulfoxide

Product Name

Boc-D-methionine sulfoxide

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoic acid

Molecular Formula

C10H19NO5S

Molecular Weight

265.33 g/mol

InChI

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-17(4)15/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-,17?/m1/s1

InChI Key

FVSDTYGQCVACMH-UFEDUZHUSA-N

SMILES

CC(C)(C)OC(=O)NC(CCS(=O)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCS(=O)C)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCS(=O)C)C(=O)O

Boc-D-methionine sulfoxide is a derivative of the amino acid methionine, specifically characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a sulfoxide functional group. This compound is synthesized through the oxidation of Boc-D-methionine, which itself is a protected form of D-methionine, an essential amino acid involved in various biological processes. Methionine is known for its role in protein synthesis and as a precursor for several important biomolecules, including cysteine and creatine. The sulfoxide form, which contains a sulfur atom bonded to an oxygen atom, adds unique properties to Boc-D-methionine sulfoxide, enhancing its reactivity and stability compared to its parent compound.

, primarily due to the presence of the sulfoxide group. These reactions include:

  • Oxidation: Further oxidation can convert Boc-D-methionine sulfoxide into methionine sulfone.
  • Reduction: The sulfoxide group can be reduced back to the thioether form, yielding Boc-D-methionine.
  • Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group, facilitating the formation of various derivatives.

Common reagents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid for oxidation, while sodium borohydride and lithium aluminum hydride are typically employed for reduction processes .

Boc-D-methionine sulfoxide retains some biological activities associated with methionine. Methionine is known to regulate metabolic processes and has roles in lipid metabolism and antioxidant defense systems. Specifically, it activates endogenous antioxidant enzymes such as methionine sulfoxide reductase A, contributing to the biosynthesis of glutathione, which helps counteract oxidative stress . The oxidation of methionine residues in proteins can lead to the formation of methionine sulfoxide, which may influence protein functionality and stability. Enzymes such as methionine sulfoxide reductases play a crucial role in reversing this oxidation, thereby maintaining cellular health .

The synthesis of Boc-D-methionine sulfoxide typically involves the oxidation of Boc-D-methionine using strong oxidizing agents. Common methods include:

  • Oxidation with Hydrogen Peroxide: This method involves treating Boc-D-methionine with hydrogen peroxide in an appropriate solvent such as dichloromethane at low temperatures to prevent over-oxidation.
  • Oxidation with m-Chloroperbenzoic Acid: Similar to hydrogen peroxide, m-chloroperbenzoic acid can be used under controlled conditions to achieve selective oxidation.

In industrial settings, continuous flow reactors may be employed for large-scale production, allowing for precise control over reaction parameters to ensure high yields and purity.

Boc-D-methionine sulfoxide serves several important applications in biochemical research and pharmaceutical development:

  • Peptide Synthesis: The compound is utilized as a building block in solid-phase peptide synthesis due to its stability and reactivity.
  • Biochemical Studies: It is employed in studies investigating oxidative stress and protein oxidation mechanisms.
  • Drug Development: Its derivatives may have potential therapeutic applications due to their biological activities related to antioxidant defense mechanisms.

Research on Boc-D-methionine sulfoxide often focuses on its interactions with various biological molecules. For example:

  • Enzyme Interactions: Studies have shown that methionine sulfoxide residues can interact with enzymes like methionine sulfoxide reductase, which catalyzes their reduction back to methionine.
  • Protein Stability: The presence of methionine sulfoxide can affect protein folding and stability, potentially leading to misfolding or loss of function under oxidative stress conditions .

Boc-D-methionine sulfoxide has several related compounds that share structural similarities but differ in their chemical properties and biological functions. Key comparisons include:

CompoundDescriptionUnique Features
MethionineThe parent amino acid from which Boc-D-methionine sulfoxide is derived.Essential amino acid involved in protein synthesis.
Methionine SulfoxideAn oxidized form of methionine that occurs naturally.Can be reduced back to methionine by specific enzymes.
Methionine SulfoneFurther oxidized product of methionine that is less reactive than the sulfoxide.Represents a stable end product of methionine oxidation.
NorvalineA structural analog of methionine used in peptide synthesis.Lacks sulfur; used as a non-sulfurous alternative in peptides.

Boc-D-methionine sulfoxide is unique due to its combination of a Boc protecting group and a sulfone functional group, providing enhanced stability and reactivity for use in peptide synthesis and biochemical research .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

265.09839388 g/mol

Monoisotopic Mass

265.09839388 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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